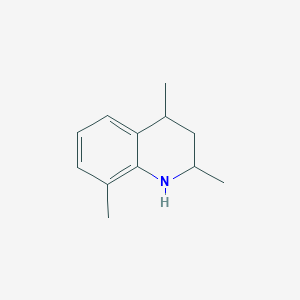

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of three methyl groups attached to the quinoline ring system

Wirkmechanismus

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties in the context of parkinson’s disease .

Mode of Action

Hthq, a related compound, has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . It’s plausible that 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline may have similar interactions with its targets.

Biochemical Pathways

Hthq has been shown to affect the functioning of the antioxidant system, the activity of nadph-generating enzymes and chaperones, and the level of apoptotic processes . It also reduced the mRNA content of proinflammatory cytokines and myeloperoxidase activity, accompanying the drop in the expression of the factor NF-κB .

Result of Action

Hthq has been shown to lead to a significant decrease in oxidative stress in rats with parkinson’s disease . This enhanced redox status in animal tissues was linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function, as well as an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Action Environment

For instance, some compounds need to be stored in a dark place, sealed in dry conditions, and at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential use in drug development, particularly for neuroprotective and anti-inflammatory effects.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

- Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl-

Uniqueness

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and industrial uses.

Biologische Aktivität

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. Its biological activities have garnered attention in various fields, particularly in neuroprotection and antimicrobial properties. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : Approximately 191.27 g/mol

- SMILES Notation :

CC1CC(C)(C)Nc2ccccc12

The presence of three methyl groups at positions 2, 4, and 8 contributes to its distinct chemical properties and biological activities. The nitrogen atom in its structure allows for various chemical transformations essential for synthesizing derivatives that may exhibit enhanced biological activity.

Neuroprotective Effects

Research indicates that TMTHQ exhibits potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly interactions with serotonin receptors. These interactions suggest TMTHQ may influence mood and anxiety levels, presenting potential applications in treating depression and anxiety disorders.

Mechanism of Action :

- TMTHQ enhances the antioxidant system.

- It normalizes chaperone activity and suppresses apoptosis.

- Significant decreases in oxidative stress have been observed in models simulating Parkinson’s disease.

Antimicrobial Properties

TMTHQ has demonstrated antimicrobial activity against various bacterial strains. In studies comparing similar compounds, TMTHQ showed promising results against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL .

Synthesis Methods

Several methods for synthesizing TMTHQ have been reported:

- Catalytic Reactions : Utilizing transition metals such as Pd, Cu, and Ni to facilitate reactions involving substituted phenacyl bromides.

- Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the methyl groups or the nitrogen atom under various conditions .

Study on Neuroprotective Effects

A study investigated the effects of TMTHQ on rats with induced oxidative stress similar to Parkinson’s disease. Results indicated that TMTHQ significantly reduced markers of oxidative stress and improved behavioral outcomes related to motor function.

| Parameter | Control Group | TMTHQ Treatment Group |

|---|---|---|

| Oxidative Stress Markers | High | Significantly Lower |

| Motor Function Scores | Low | Improved |

Antimicrobial Efficacy

In another study assessing the antimicrobial properties of TMTHQ, it was tested against several bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 125 |

| Escherichia coli | 15 | 250 |

Eigenschaften

IUPAC Name |

2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-6,9-10,13H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMVYUBNTUXFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C(C=CC=C12)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.